7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
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Overview
Description
7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound with a molecular formula of C11H12N2O3 and a molecular weight of 220.22 g/mol This compound is characterized by its unique pyrido[2,3-d][1,3]oxazine structure, which is a fused ring system containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but differs in the functional groups attached to the ring system.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.
Imidazole-containing compounds: These compounds share some structural similarities but have distinct chemical properties and applications.
Uniqueness
7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the fused ring system. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
7-methyl-1-propylpyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-6-13-9-8(5-4-7(2)12-9)10(14)16-11(13)15/h4-5H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDARBAVHVULKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=N2)C)C(=O)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178451 |
Source
|
Record name | 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253789-11-5 |
Source
|
Record name | 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 7-methyl-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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